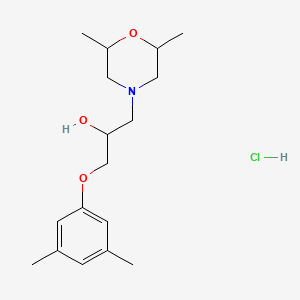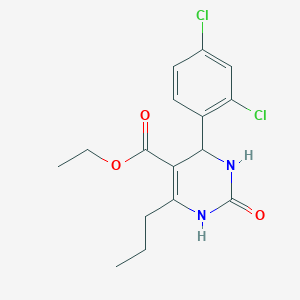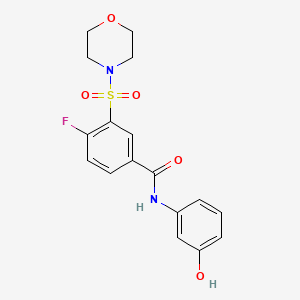
3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the scientific community in recent years. This compound is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves the inhibition of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, which is a member of the BET family of proteins. 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate recognizes and binds to acetylated lysine residues on histones, which leads to the activation of gene transcription. By inhibiting 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate disrupts the expression of genes that are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential therapeutic agent for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate in lab experiments include its high potency and selectivity for 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate inhibition. This compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the research on 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate include the development of more potent and selective 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate inhibitors. In addition, the therapeutic potential of this compound for the treatment of various diseases, including cancer and autoimmune disorders, needs to be further explored. The use of this compound in combination with other drugs or therapies also needs to be investigated to determine its potential synergistic effects. Finally, the development of new formulations or delivery systems to improve the solubility and bioavailability of this compound is also a promising area of research.
Synthesemethoden
The synthesis of 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 4-(trifluoromethyl)phenol, which is then reacted with 4-bromobiphenyl in the presence of a palladium catalyst to form 4-(4-biphenylyloxy)phenol. This intermediate is then subjected to a series of reactions, including acetylation and cyclization, to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the bromodomain and PHD finger-containing transcription factor (3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate), which plays a crucial role in the regulation of gene expression. 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is overexpressed in various cancers, and its inhibition has been shown to induce cell death and inhibit tumor growth. In addition to its anti-cancer properties, 3-(4-biphenylyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has also been shown to have anti-inflammatory and immunomodulatory effects.
Eigenschaften
IUPAC Name |
[4-oxo-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3O5/c1-14(28)30-18-11-12-19-20(13-18)32-23(24(25,26)27)22(21(19)29)31-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKCGFUZYXIZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5133308.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B5133319.png)

![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5133333.png)
![3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5133334.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5133339.png)
![methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate](/img/structure/B5133347.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5133349.png)
![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)


![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)